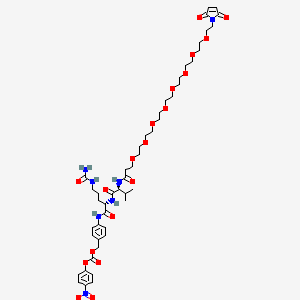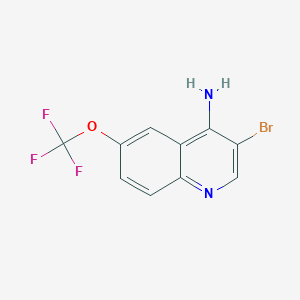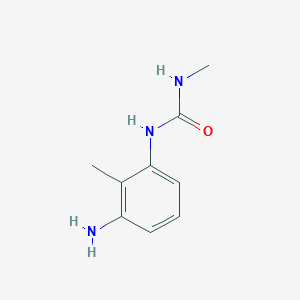
Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl formate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学的研究の応用
Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and ester functional groups can form hydrogen bonds or electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Methyl 6-bromo-2-pyridinecarboxylate: Similar structure but lacks the amino and oxo groups.
3-Amino-6-bromopyrazine-2-carboxylate: Contains a pyrazine ring instead of a pyridine ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Features an indole ring and different substituents.
Uniqueness: Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the combination of its functional groups and the specific positions of these groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H9BrN2O3 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
methyl 3-amino-5-bromo-1-methyl-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O3/c1-11-6(8(13)14-2)5(10)3-4(9)7(11)12/h3H,10H2,1-2H3 |
InChIキー |
QHNJHNUIBZHFIX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=C(C1=O)Br)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)


![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)




![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)

![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)


